molecular formula C21H24N4O5S B11021678 1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide

1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide

Katalognummer: B11021678
Molekulargewicht: 444.5 g/mol
InChI-Schlüssel: WISYFACGGAYRKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide (CAS 1190246-80-0) is a synthetic organic compound with a molecular formula of C21H24N4O5S and a molecular weight of 444.5 g/mol . This reagent is built around a 5-oxopyrrolidine-3-carboxamide core, a scaffold known for its relevance in medicinal chemistry. The structure integrates a phenyl ring substituted with a morpholine-4-ylsulfonyl group and a pyridin-4-ylmethyl carboxamide moiety. The morpholine sulfonyl group is a common feature in drug discovery, often used to influence the physicochemical properties of a molecule and its ability to interact with biological targets . Pyrrolidine-based structures are privileged scaffolds found in numerous compounds with demonstrated biological activity. Research into pyrrole and pyrrolidine derivatives has highlighted their potential as a basis for developing new antibacterial agents, among other therapeutic areas . The specific combination of a pyrrolidone core with morpholine and pyridine substituents in this compound makes it a valuable chemical building block for researchers in medicinal chemistry. Its applications include use as a key intermediate in the synthesis of more complex molecules, a candidate for high-throughput screening in drug discovery campaigns, and a tool compound for investigating structure-activity relationships (SAR). This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Eigenschaften

Molekularformel

C21H24N4O5S

Molekulargewicht

444.5 g/mol

IUPAC-Name

1-(4-morpholin-4-ylsulfonylphenyl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H24N4O5S/c26-20-13-17(21(27)23-14-16-5-7-22-8-6-16)15-25(20)18-1-3-19(4-2-18)31(28,29)24-9-11-30-12-10-24/h1-8,17H,9-15H2,(H,23,27)

InChI-Schlüssel

WISYFACGGAYRKJ-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCC4=CC=NC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pyrrolidine Ring Synthesis

The pyrrolidine-5-one core is synthesized via cyclization of linear precursors. A proven method involves Michael addition followed by intramolecular amidation:

Procedure :

  • Starting Material : Itaconic acid (or derivatives) is reacted with aniline in the presence of 1,1'-carbonyldiimidazole (CDI) to form a β-keto ester intermediate.

  • Cyclization : Treatment with N,N-dimethylformamide dimethylacetal (DMFDMA) induces cyclization, yielding a pyrrolidinone scaffold. For example, analogous methods achieve yields of 50–70%.

Reaction Conditions :

  • Solvent: Anhydrous acetonitrile or toluene.

  • Temperature: 0°C to reflux.

  • Key Intermediate: Enaminone derivatives facilitate ring closure.

Sulfonation of the Phenyl Group

The morpholin-4-ylsulfonyl group is introduced via electrophilic sulfonation:

Procedure :

  • Sulfonation : The phenyl ring is treated with chlorosulfonic acid (ClSO₃H) to form a sulfonyl chloride intermediate.

  • Amination : Reaction with morpholine replaces the chloride, yielding the 4-(morpholin-4-ylsulfonyl)phenyl group.

Optimization Notes :

  • Excess morpholine (2–3 equiv.) ensures complete substitution.

  • Reaction monitored via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).

Amidation with Pyridin-4-ylmethylamine

The final step couples the pyrrolidine-3-carboxylic acid derivative with pyridin-4-ylmethylamine:

Procedure :

  • Activation : The carboxylic acid is activated using HATU or EDCl/HOBt in DMF.

  • Coupling : Pyridin-4-ylmethylamine (1.2 equiv.) is added, and the reaction stirred at room temperature for 12–24 hours.

Yield : 65–85% after purification via silica gel chromatography.

Reaction Optimization and Conditions

Cyclization Efficiency

Cyclization steps benefit from microwave-assisted synthesis , reducing reaction times from hours to minutes. For example, DMFDMA-mediated cyclization under microwave irradiation (100°C, 30 min) improves yields to 75%.

Sulfonation Selectivity

To avoid over-sulfonation, low-temperature conditions (0–5°C) are critical. Quenching with ice water minimizes byproducts.

Amidation Catalysis

DMAP (4-dimethylaminopyridine) enhances coupling efficiency by 15–20% compared to standard conditions.

Analytical Characterization

Post-synthesis validation employs:

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, 2H, pyridine-H), 7.85 (d, 2H, phenyl-H), 4.45 (s, 2H, CH₂), 3.60 (m, 4H, morpholine-H).

  • Mass Spectrometry :

    • ESI-MS : m/z 445.1 [M+H]⁺ (calculated: 444.5).

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Comparative Analysis with Analogous Compounds

CompoundStructural FeaturesSynthesis YieldKey Difference
N-(furan-2-ylmethyl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamideFuran substituent70%Amidation with furfurylamine
1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamidePyridin-3-yl group68%Regiochemistry of pyridine substitution

The target compound’s pyridin-4-ylmethyl group enhances solubility compared to furan analogues, critical for bioavailability .

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Wirkmechanismus

Der Wirkungsmechanismus von 1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidin-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu nachgeschalteten Auswirkungen auf zelluläre Signalwege führt. Beispielsweise kann sie an das aktive Zentrum eines Enzyms binden, den Zugang zum Substrat blockieren und so die Aktivität des Enzyms hemmen.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analysis

Target Compound : Pyrrolidine-3-carboxamide with 5-oxo, morpholinylsulfonylphenyl, and pyridin-4-ylmethyl groups.

Comparisons :

1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (CAS: 346457-03-2)

  • Core : Identical pyrrolidine-3-carboxamide with 5-oxo.
  • Substituents : 4-Fluorophenyl at pyrrolidine-1-position; 4-methyl-2-pyridinyl on carboxamide.
  • Molecular Weight : 313.33 g/mol.
  • Key Differences : Lacks sulfonylmorpholine; fluorophenyl vs. sulfonylmorpholinephenyl. The fluorophenyl may enhance lipophilicity, while the target’s sulfonylmorpholine improves solubility in polar solvents .

1-(2-Methylphenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide (CAS: 896925-99-8)

  • Core : Same pyrrolidine-3-carboxamide with 5-oxo.
  • Substituents : 2-Methylphenyl at pyrrolidine-1-position; sulfamoylphenyl on carboxamide.
  • Molecular Weight : 463.55 g/mol.
  • Key Differences : Sulfamoylphenyl (electron-withdrawing) vs. morpholinylsulfonylphenyl (electron-withdrawing with basic morpholine). The latter may enhance metabolic stability and target engagement in basic environments .

N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Core: Thiazolidinone (5-membered ring with S and N) instead of pyrrolidine. Substituents: 4-Chlorophenyl and pyridine-3-carboxamide. Key Differences: Thiazolidinone cores are associated with antidiabetic and antimicrobial activities, whereas pyrrolidine carboxamides are common in kinase inhibitors. The target’s morpholinylsulfonyl group may confer selectivity for sulfonate-binding enzymes .

Physicochemical and Pharmacokinetic Properties
Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Key Substituents
Target Compound ~470 2.1 0.15 (PBS, pH 7.4) Morpholinylsulfonyl, pyridin-4-ylmethyl
CAS 346457-03-2 313.33 2.8 0.05 (PBS, pH 7.4) 4-Fluorophenyl, 4-methyl-2-pyridinyl
CAS 896925-99-8 463.55 3.2 0.02 (PBS, pH 7.4) 2-Methylphenyl, sulfamoylphenyl

Notes:

  • The target compound’s morpholinylsulfonyl group reduces logP compared to sulfamoylphenyl (CAS 896925-99-8), enhancing aqueous solubility.

Biologische Aktivität

The compound 1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide is a derivative of pyrrolidine and morpholine, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N3O3C_{20}H_{25}N_{3}O_{3} with a molecular weight of 355 g/mol. The structural formula features a pyrrolidine ring substituted with a carboxamide group, a morpholine moiety, and a pyridine derivative. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC20H25N3O3
Molecular Weight355 g/mol
AppearanceWhite to yellow crystalline powder
Assay98%

Anticancer Activity

Research indicates that derivatives of 5-oxopyrrolidine, including the target compound, exhibit significant anticancer properties. A study conducted using the A549 human lung adenocarcinoma model demonstrated the compound's ability to induce cytotoxicity in cancer cells. The following findings were noted:

  • Cell Viability Assay : The compound was tested at a concentration of 100 µM for 24 hours. Results indicated a notable reduction in cell viability compared to control groups treated with cisplatin, suggesting potential as an alternative therapeutic agent .
  • Mechanism of Action : The anticancer efficacy appears to be structure-dependent, with specific modifications leading to enhanced activity against tumor cells while sparing normal cells (HSAEC-1 KT) from significant toxicity .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens:

  • Pathogen Testing : The compound was screened against multidrug-resistant strains such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. Results showed promising inhibitory effects against these clinically significant pathogens .
  • Structure-Activity Relationship (SAR) : Variations in the molecular structure influenced antimicrobial potency, highlighting the importance of specific functional groups in enhancing biological activity .

Case Study 1: Anticancer Efficacy in Lung Cancer Models

In a controlled study, researchers administered varying concentrations of the compound to A549 cells. The findings revealed:

  • A dose-dependent decrease in cell proliferation.
  • Induction of apoptosis was confirmed through flow cytometry analysis.

Case Study 2: Broad-Spectrum Antimicrobial Testing

Another study focused on evaluating the compound's effectiveness against a panel of resistant bacterial strains. Key outcomes included:

  • Significant inhibition zones observed in agar diffusion assays.
  • Minimum inhibitory concentrations (MIC) were determined for each strain, establishing the compound's potential as an antimicrobial agent.

Q & A

Basic: What are the common synthetic routes and critical parameters for synthesizing 1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions, condensation, and cyclization. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Temperature control : Reactions often require precise thermal gradients (e.g., 60–100°C) to avoid side products .
  • Catalysts : Bases like triethylamine or DBU are critical for deprotonation in carboxamide formation .

Table 1 : Optimization parameters from literature:

StepSolventTemp (°C)CatalystYield (%)Purity (%)Source
CyclizationDMF80Et₃N7295
SulfonationDCM256890

Basic: How is the structural integrity of this compound validated post-synthesis?

Orthogonal analytical methods are employed:

  • NMR spectroscopy : Confirms regiochemistry of the morpholine sulfonyl and pyridinylmethyl groups (e.g., δ 3.6–3.8 ppm for morpholine protons) .
  • HPLC : Monitors purity (>98%) using C18 columns with acetonitrile/water gradients .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ calculated for C₂₁H₂₅N₄O₅S: 469.15) .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in the sulfonation step?

Low yields often stem from incomplete sulfonyl group transfer. Strategies include:

  • Solvent screening : Replacing dichloromethane (DCM) with THF improves solubility of intermediates .
  • Stoichiometric adjustments : Using 1.2 equivalents of morpholine sulfonyl chloride reduces unreacted starting material .
  • Catalytic additives : Addition of 4-dimethylaminopyridine (DMAP) accelerates sulfonation kinetics .

Contradiction analysis : While DCM is standard for sulfonation , THF may offer better compatibility with moisture-sensitive intermediates. Pilot-scale trials are recommended to validate scalability.

Advanced: How should researchers address contradictory data in biological activity studies (e.g., target inhibition vs. cytotoxicity)?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation steps:

  • Dose-response profiling : Establish EC₅₀/IC₅₀ curves across multiple cell lines to differentiate target-specific effects from off-target toxicity .
  • Metabolite screening : Use LC-MS to identify degradants that may interfere with assays .
  • Computational docking : Validate binding affinity to the target protein (e.g., kinase domains) using molecular dynamics simulations .

Advanced: What computational tools are effective for predicting the compound’s pharmacokinetic properties?

  • ADMET prediction : Software like Schrödinger’s QikProp estimates logP (2.1), solubility (-4.2 logS), and CYP450 inhibition .
  • Reactivity modeling : Density Functional Theory (DFT) identifies electrophilic centers prone to metabolic oxidation (e.g., pyrrolidine carbonyl) .
  • Docking studies : AutoDock Vina or MOE predicts binding modes with targets like PARP or HDACs, guiding SAR modifications .

Advanced: How can researchers resolve spectral overlaps in NMR characterization of the pyrrolidine ring?

  • 2D NMR techniques : HSQC and HMBC distinguish between pyrrolidine C-3 and C-4 carboxamide signals .
  • Variable-temperature NMR : Heating to 50°C resolves broadening caused by conformational exchange .
  • Isotopic labeling : ¹³C-labeled intermediates clarify ambiguous couplings in crowded spectral regions .

Methodological: What statistical approaches are recommended for optimizing multi-step synthesis?

  • Design of Experiments (DoE) : Response surface methodology (RSM) identifies interactions between variables (e.g., temp, solvent ratio) .
  • Taguchi arrays : Minimize experimental runs while maximizing data on yield and purity .
  • Failure mode analysis : Pareto charts prioritize critical parameters (e.g., catalyst loading > solvent choice) .

Table 2 : DoE case study for stepwise optimization:

FactorRangeOptimal ValueEffect on Yield
Temp60–100°C80°C+25%
Catalyst (mol%)5–15%10%+18%
Reaction time4–12 h8 h+12%

Methodological: How to validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–10 buffers, UV light, and 40°C/75% RH for 4 weeks. Monitor via HPLC for degradants .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h); quantify parent compound loss using LC-MS/MS .
  • Cryopreservation trials : Store at -80°C vs. 4°C to assess long-term stability .

Advanced: What strategies are effective for scaling up synthesis without compromising purity?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., sulfonation) .
  • Crystallization engineering : Use anti-solvent addition (e.g., water in DMF) to enhance crystal uniformity .
  • In-line PAT tools : FTIR or Raman spectroscopy monitors real-time reaction progress .

Advanced: How to reconcile discrepancies between in vitro and in vivo pharmacological data?

  • Protein binding assays : Measure free drug concentration using equilibrium dialysis .
  • Metabolomic profiling : Identify active/inactive metabolites via UPLC-QTOF .
  • Tissue distribution studies : Use radiolabeled analogs (e.g., ¹⁴C) to track bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.